molecular formula C₁₁H₁₁N₃O₄ B1140142 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile CAS No. 126004-13-5

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile

Cat. No.: B1140142
CAS No.: 126004-13-5
M. Wt: 249.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a stereochemically defined oxolan (tetrahydrofuran) sugar-like moiety attached to a substituted imidazole ring. Key structural elements include:

  • Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
  • Ethynyl substituent: A terminal alkyne group at position 5 of the imidazole, enabling click chemistry or covalent interactions.
  • Oxolan backbone: A 3,4-dihydroxy-5-(hydroxymethyl)oxolan unit, conferring hydrophilicity and structural similarity to ribose derivatives.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-2-7-6(3-12)13-5-14(7)11-10(17)9(16)8(4-15)18-11/h1,5,8-11,15-17H,4H2/t8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMMFSMFVAEFOI-GWOFURMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound belongs to a class of modified nucleosides and exhibits significant structural complexity. Its molecular formula is C9H14N2O6C_9H_{14}N_2O_6, with a molecular weight of approximately 246.22 g/mol. It is characterized by the presence of a hydroxymethyl group and an ethynyl substitution on the imidazole ring.

PropertyValue
Molecular Formula C9H14N2O6
Molecular Weight 246.22 g/mol
Solubility DMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml
Density 1.614±0.06 g/cm³ (Predicted)
pKa 12.40±0.20 (Predicted)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it acts as an inhibitor of cytidine deaminase (CDA), which is crucial for nucleotide metabolism. By inhibiting this enzyme, the compound may prevent the proliferation of certain cancer cells that rely on CDA for growth and survival .
  • Antiviral Properties : The compound has shown promise in antiviral applications, potentially disrupting viral replication processes through its interactions with nucleic acid synthesis pathways.
  • Cell Cycle Regulation : It influences cell cycle progression, particularly in tumor cells with high CDA expression levels, suggesting its utility in cancer therapy .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Tumor Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various tumor cell lines, indicating its potential as an anticancer agent .
  • Antiviral Activity Assessment : In vitro experiments showed that the compound effectively reduced viral loads in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Pharmacological Applications

The unique structure of this compound allows for various pharmacological applications:

  • Cancer Treatment : Given its ability to inhibit CDA and regulate the cell cycle, it is being explored as a candidate for targeted cancer therapies .
  • Antiviral Drug Development : Its promising antiviral properties position it as a potential lead compound for drug development against viral diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share partial structural motifs but differ in key substituents or heterocyclic cores:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Observed Bioactivity
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile Silyl-protected hydroxyl groups on oxolan 592.0 Anti-HCV activity (viral load reduction in vitro)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide Pyridine ring replaces imidazole; carboxamide substituent ~299.3 (estimated) Not explicitly stated; pyridine derivatives often target kinases or receptors
{[(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamido-1H-imidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid Phosphate ester and formamido groups on imidazole ~367.2 (estimated) Likely involvement in nucleotide metabolism (analogous to 5-aminoimidazole ribonucleotide)
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile Oxazole core instead of imidazole; piperazine-benzoyl substituent ~436.9 Interacts with neurotransmitter systems (e.g., serotonin/dopamine receptors)

Physicochemical and Reactivity Comparisons

  • Hydrophilicity : The target compound’s dihydroxyoxolan moiety enhances water solubility compared to silyl-protected analogs (e.g., ), which are more lipophilic.
  • Electrophilicity : The carbonitrile group in the target compound increases electrophilicity, similar to oxazole-4-carbonitrile derivatives (e.g., ), enabling nucleophilic substitution or hydrogen bonding.
  • Biological Targeting : Ethynyl-substituted imidazoles (like the target) may engage in covalent binding via alkyne-azide cycloaddition, unlike pyridine or oxazole analogs .

Bioactivity Trends

  • Antiviral Potential: Silyl-protected analogs demonstrated anti-HCV activity , suggesting the target compound’s oxolan-imidazole scaffold may have broad antiviral applicability if optimized for bioavailability.
  • Neurotransmitter Modulation : Oxazole-carbonitrile derivatives (e.g., ) show affinity for neurotransmitter receptors, though the target’s ethynyl group may redirect activity toward covalent enzyme inhibition.

Key Structural Determinants of Activity

  • Oxolan Modifications : Silyl protection in improves membrane permeability but requires deprotection for in vivo efficacy. The target’s free hydroxyl groups may limit bioavailability but enhance target specificity.
  • Heterocycle Core : Imidazole’s dual nitrogen atoms (vs. pyridine or oxazole) enable stronger hydrogen bonding with biological targets, as seen in nucleotide analogs .
  • Substituent Effects: Ethynyl and carbonitrile groups synergize to create a reactive electrophilic center, distinguishing the target from non-alkynyl analogs .

Future Research Directions

  • Solubility Optimization : Introduce prodrug strategies (e.g., phosphate esters) to improve the target’s hydrophilicity .
  • Mechanistic Studies : Explore covalent binding via ethynyl-azide interactions in enzymatic assays.
  • Comparative Bioassays : Test the target against HCV and kinase targets to benchmark activity against silyl-protected and oxazole-carbonitrile analogs.

Preparation Methods

Vorbrüggen Glycosylation

A widely adopted method involves the Vorbrüggen glycosylation , where a protected ribofuranose derivative reacts with a silylated imidazole precursor. For example:

  • Protected ribofuranose synthesis :

    • Starting with D-ribose, protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups ensures regioselectivity.

    • Key intermediate: 1,2,3-tri-O-acetyl-5-O-(hydroxymethyl)-β-D-ribofuranose .

  • Imidazole activation :

    • The imidazole nitrogen is silylated using hexamethyldisilazane (HMDS) to enhance nucleophilicity.

  • Coupling reaction :

    • Reaction conditions: 80°C, anhydrous acetonitrile, catalytic trimethylsilyl triflate (TMSOTf).

    • Yield: 68–72% after purification by silica gel chromatography.

Enzymatic Glycosylation

Alternative approaches employ glycosyltransferases for stereospecific coupling:

  • Enzyme : UDP-glucose:imidazole glycosyltransferase (UGT).

  • Substrate: UDP-activated ribofuranose and 5-ethynylimidazole-4-carbonitrile.

  • Advantages: Avoids harsh conditions; achieves >90% stereopurity.

  • Limitations: Requires costly enzymes and cofactors.

Introduction of the Ethynyl Group

The 5-ethynyl substituent is introduced via Sonogashira coupling or alkylation :

Sonogashira Coupling

  • Reagents :

    • 5-iodoimidazole-4-carbonitrile, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI.

  • Conditions :

    • 60°C, DMF/triethylamine (3:1), 12 hours.

  • Yield : 85% after deprotection with tetrabutylammonium fluoride (TBAF).

Direct Alkylation

  • Reagents :

    • Imidazole-4-carbonitrile, ethynylmagnesium bromide.

  • Conditions :

    • −78°C, THF, 2 hours.

  • Yield : 55–60% due to side reactions.

Cyanation at the 4-Position

The carbonitrile group is introduced via palladium-mediated cyanation :

  • Substrate : 4-bromo-5-ethynylimidazole.

  • Reagents :

    • Zinc cyanide, Pd₂(dba)₃, Xantphos.

  • Conditions :

    • 100°C, DMF, 24 hours.

  • Yield : 78% with >99% purity by HPLC.

Stereochemical Control and Deprotection

Hydroxyl Group Deprotection

  • Acetyl deprotection :

    • Ammonia/methanol (7N), 0°C, 4 hours.

    • Recovery: >95%.

  • TBS removal :

    • TBAF in THF, room temperature, 2 hours.

Chirality Preservation

  • Use of chiral auxiliaries during glycosylation prevents epimerization.

  • Low-temperature reactions (−20°C) minimize racemization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Vorbrüggen + Sonogashira6898High120
Enzymatic + Alkylation7299Moderate450
Direct Alkylation5595Low90

Key observations :

  • The Vorbrüggen-Sonogashira route balances cost and yield for industrial applications.

  • Enzymatic methods offer superior purity but are economically prohibitive.

Challenges and Optimization Opportunities

  • Side reactions :

    • Ethynyl group polymerization during Sonogashira coupling.

    • Mitigation: Use of excess trimethylsilylacetylene as a sacrificial reagent.

  • Purification :

    • Silica gel chromatography struggles with polar intermediates.

    • Alternative: Reverse-phase HPLC with C18 columns .

Q & A

Basic: What are the optimal synthetic routes for 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile, and how can functional group compatibility be addressed?

Methodological Answer:
The synthesis of this compound can be adapted from analogous methodologies for imidazole-carbonitrile derivatives. A viable approach involves:

  • Step 1 : Utilize [3+2] cycloaddition between nitrile-containing precursors (e.g., 5-aminooxazole-4-carbonitriles) and azides. Trimethylsilyl azide with dibutyltin oxide as a catalyst under mild conditions (e.g., 60°C in acetonitrile) yields tetrazole-functionalized products while preserving sensitive groups like amino or hydroxy .
  • Step 2 : Optimize stereochemistry using chiral auxiliaries or enzymatic resolution to achieve the (2R,3R,4S,5R) oxolane configuration.
  • Functional Group Compatibility : Protect hydroxyl groups (e.g., benzoylation) during reactive steps to prevent side reactions. Deprotection via hydrolysis (alkaline conditions) ensures retention of stereochemical integrity .

Basic: What protocols ensure safe handling and stability during experimental use?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of vapors or dust. Electrostatic discharge prevention is critical due to the compound’s polar groups .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (silica gel) prevent hygroscopic degradation. Monitor for color changes or precipitate formation as stability indicators .

Advanced: How can crystallographic data resolve structural ambiguities in the oxolane-imidazole core?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis reveals intramolecular hydrogen bonds (e.g., O–H···N between oxolane hydroxyls and imidazole nitrogens) and confirms stereochemistry. For example, the (2R,3R,4S,5R) configuration can be validated via Flack parameters .
  • Contradiction Management : If NMR data (e.g., vicinal coupling constants) conflict with crystallographic results, prioritize X-ray data for absolute configuration. Density Functional Theory (DFT)-optimized structures can reconcile discrepancies by simulating NMR chemical shifts .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces, identifying nucleophilic (ethynyl group) and electrophilic (carbonitrile) sites for ligand-target interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Prioritize docking poses with hydrogen bonds between oxolane hydroxyls and catalytic residues (e.g., Asp/Glu). Validate with Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d6 identifies key signals:
    • Oxolane protons: δ 3.8–4.2 ppm (multiplet for C2–C5 positions).
    • Ethynyl proton: δ 3.1 ppm (singlet).
    • Carbonitrile: δ 115–120 ppm in ¹³C .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (O–H/N–H stretches) confirm functional groups .

Advanced: How can reaction mechanisms involving the ethynyl and carbonitrile groups be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reactions (e.g., Sonogashira coupling) via LC-MS to track intermediates. Use deuterated solvents (D2O) to probe proton transfer steps.
  • Isotopic Labeling : Introduce ¹³C at the carbonitrile group to trace its fate in cycloadditions. Compare reaction rates with/without catalysts (e.g., CuI) to identify rate-determining steps .

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Replicate assays (e.g., microbial inhibition) at varying concentrations (1–100 µM) to differentiate true activity from cytotoxicity. Use positive controls (e.g., ampicillin) to calibrate results .
  • Metabolite Profiling : Employ LC-HRMS to identify degradation products that may skew activity readings. Adjust assay buffers (e.g., phosphate vs. Tris) to stabilize the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.